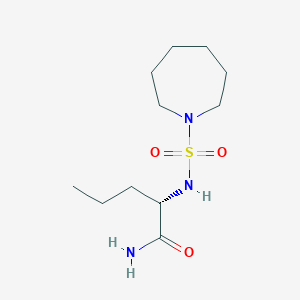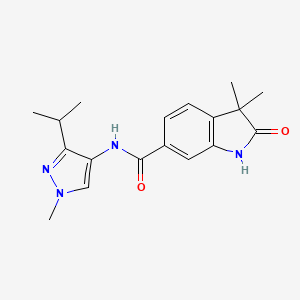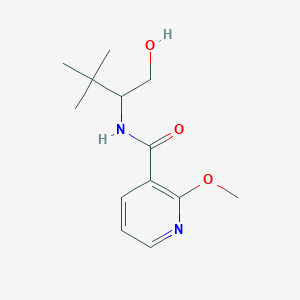![molecular formula C15H16N6O B7057322 1-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzotriazole-5-carboxamide](/img/structure/B7057322.png)
1-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzotriazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzotriazole-5-carboxamide is a complex organic compound with a unique structure that combines a benzotriazole moiety with a cyclopenta[c]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzotriazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[c]pyrazole intermediate, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The benzotriazole moiety is then introduced via a coupling reaction, often using reagents such as benzotriazole-1-carboxylic acid and appropriate activating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
1-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzotriazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its antiviral, anticancer, and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzotriazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
This compound is unique due to its combination of the benzotriazole and cyclopenta[c]pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
1-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-20-13-7-6-9(8-12(13)17-19-20)15(22)16-14-10-4-3-5-11(10)18-21(14)2/h6-8H,3-5H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHOIVUNHANUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=C4CCCC4=NN3C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[1-(Methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran](/img/structure/B7057260.png)
![4-[(1-Methylimidazol-2-yl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B7057261.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine](/img/structure/B7057265.png)

![7-(Furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B7057279.png)

![2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7057299.png)
![2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide](/img/structure/B7057301.png)
![2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyrazine](/img/structure/B7057302.png)
![7-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7057309.png)

![1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7057327.png)

